molecular formula C7H6FIZn B3041526 5-Fluoro-2-methylphenylzinc iodide CAS No. 312693-09-7

5-Fluoro-2-methylphenylzinc iodide

Cat. No.: B3041526
CAS No.: 312693-09-7
M. Wt: 301.4 g/mol
InChI Key: GYLSURCWUSVULL-UHFFFAOYSA-M
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Description

5-Fluoro-2-methylphenylzinc iodide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry. The compound is typically available as a solution in tetrahydrofuran (THF) and is used in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylzinc iodide can be synthesized through the reaction of 5-fluoro-2-methylphenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

5-Fluoro-2-methylphenyl iodide+Zinc5-Fluoro-2-methylphenylzinc iodide\text{5-Fluoro-2-methylphenyl iodide} + \text{Zinc} \rightarrow \text{this compound} 5-Fluoro-2-methylphenyl iodide+Zinc→5-Fluoro-2-methylphenylzinc iodide

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methylphenylzinc iodide primarily undergoes substitution reactions, particularly in the formation of carbon-carbon bonds. It can react with various electrophiles, such as carbonyl compounds, to form new organic molecules.

Common Reagents and Conditions

    Electrophiles: Aldehydes, ketones, and other carbonyl compounds.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the organozinc compound.

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

5-Fluoro-2-methylphenylzinc iodide has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds for research purposes.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methylphenylzinc iodide involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the transfer of the phenyl group to an electrophile, forming a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenylzinc iodide
  • 4-Methylphenylzinc iodide
  • 2,5-Dichlorophenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide

Uniqueness

5-Fluoro-2-methylphenylzinc iodide is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various synthetic applications, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

1-fluoro-4-methylbenzene-5-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F.HI.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLSURCWUSVULL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=C(C=C1)F.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300633
Record name (5-Fluoro-2-methylphenyl)iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-09-7
Record name (5-Fluoro-2-methylphenyl)iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylphenylzinc iodide
Reactant of Route 2
5-Fluoro-2-methylphenylzinc iodide
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5-Fluoro-2-methylphenylzinc iodide
Reactant of Route 4
5-Fluoro-2-methylphenylzinc iodide
Reactant of Route 5
5-Fluoro-2-methylphenylzinc iodide
Reactant of Route 6
5-Fluoro-2-methylphenylzinc iodide

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